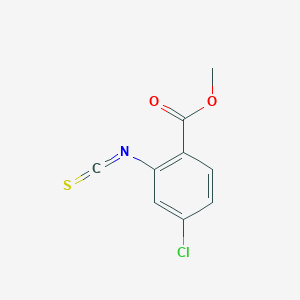

methyl 4-chloro-2-isothiocyanatobenzoate

Übersicht

Beschreibung

Methyl 4-chloro-2-isothiocyanatobenzoate is a chemical compound1. However, there is limited information available about this specific compound. It’s worth noting that it shares some similarities with methyl 5-chloro-2-isothiocyanatobenzoate, which has a molecular weight of 227.671.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of methyl 4-chloro-2-isothiocyanatobenzoate. However, related compounds such as isothiazolinones are typically synthesized via cyclization of certain acrylamide derivatives2.Molecular Structure Analysis

The exact molecular structure of methyl 4-chloro-2-isothiocyanatobenzoate is not readily available. However, the InChI code for a similar compound, methyl 5-chloro-2-isothiocyanatobenzoate, is1S/C9H6ClNO2S/c1-13-9(12)7-4-6(10)2-3-8(7)11-5-14/h2-4H,1H31.Chemical Reactions Analysis

Specific chemical reactions involving methyl 4-chloro-2-isothiocyanatobenzoate are not documented in the available resources.Physical And Chemical Properties Analysis

The physical and chemical properties of methyl 4-chloro-2-isothiocyanatobenzoate are not well-documented. However, a similar compound, methyl 5-chloro-2-isothiocyanatobenzoate, has a molecular weight of 227.671.Wissenschaftliche Forschungsanwendungen

Synthesis of Dyes and Medicinal Compounds :

- Methyl 4-chloro-2-isothiocyanatobenzoate is involved in the synthesis of various dyes and medicinal compounds. For instance, chloromethylated compounds like dibenzoanthronyls, through oxidation, can yield water-soluble dyes and vat dyes with notable dyeing qualities (Nakazawa, 1962).

- It has also been used in the alkylation of malonic ester and methoxytetralone enolates, leading to the formation of bicyclic derivatives in pharmaceutical research (Khripach & Ivanova, 1990).

Development of Antitumor and Antifilarial Agents :

- Significant research has been conducted on methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate derivatives for their potential as antitumor and antifilarial agents. These compounds, including methyl 4-chloro-2-isothiocyanatobenzoate, have shown efficacy in inhibiting leukemia cell proliferation and demonstrating in vivo antifilarial activity (Kumar et al., 1993).

Chemical Transformations and Synthesis :

- Methyl 4-chloro-2-isothiocyanatobenzoate is integral in various chemical transformations. Its use in oxidative reactions with different agents can result in the production of compounds like bis(methylsulfinyl)methane and methyl (methylthio)methyl sulfone, which have applications in organic synthesis and potentially in pharmaceuticals (Ogura, Suzuki & Tsuchihashi, 1980).

Pharmaceutical Applications :

- In the pharmaceutical domain, it has been used in the synthesis and modeling of novel quinazolines bearing a biologically active sulfonamide moiety. These compounds have shown promising antibacterial activity, highlighting its utility in developing new antimicrobial agents (Ghorab et al., 2013).

Corrosion Inhibition Research :

- Methyl 4-chloro-2-isothiocyanatobenzoate derivatives have also been studied for their corrosion inhibiting properties. For example, compounds like methyl (E)-5-(4-chlorophenyl)-2-(((E)-4-methylbenzylidene)hydrazono)-2,3-dihydrothiazole-4-carboxylate have been evaluated for their effectiveness in preventing mild steel corrosion in acidic environments (El aoufir et al., 2020).

Structural and Crystallographic Studies :

- Structural and crystallographic studies of derivatives of methyl 4-chloro-2-isothiocyanatobenzoate have been conducted to understand their molecular configurations, as seen in the synthesis of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate. These studies assist in deciphering the structural basis of the molecule's pharmaceutical activities (Kovalenko et al., 2019).

Investigation of Conformational Isomers :

- Research into the principal conformations of ortho-substituted diphenyl ethers, including methyl 4-chloro-2-isothiocyanatobenzoate, contributes to the understanding of molecular structures and their interconversion, which is essential in various chemical synthesis processes (Chandler, Smith & Moir, 1964).

Safety And Hazards

The safety and hazards associated with methyl 4-chloro-2-isothiocyanatobenzoate are not well-documented. However, isothiazolinones, a class of compounds to which it belongs, have been noted for their allergenic properties3.

Zukünftige Richtungen

The future directions for the use and study of methyl 4-chloro-2-isothiocyanatobenzoate are not explicitly stated in the available resources. However, given its structural similarity to other isothiazolinones, it may find use in various industrial applications where these compounds are typically used, such as biocides in personal care products and other industrial applications3.

Please note that this information is based on the available resources and there may be additional information not covered in this analysis. For a more comprehensive understanding, further research and consultation with experts in the field is recommended.

Eigenschaften

IUPAC Name |

methyl 4-chloro-2-isothiocyanatobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2S/c1-13-9(12)7-3-2-6(10)4-8(7)11-5-14/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNDBTUUTHIRHNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)Cl)N=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-chloro-2-isothiocyanatobenzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3,5-trimethyl-N-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-1H-pyrazole-4-carboxamide](/img/structure/B6429685.png)

![4-(methoxymethyl)-2-{[2-(thiophen-2-yl)ethyl]amino}pyrimidine-5-carboxylic acid](/img/structure/B6429699.png)

![2-methyl-4-[4-(4-methylbenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B6429702.png)

![2-fluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide](/img/structure/B6429714.png)

![2,4-difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide](/img/structure/B6429715.png)

![4-{5-[4-(pyridine-3-carbonyl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B6429718.png)

![1-(4-fluorobenzoyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B6429733.png)

![N-[4-(1,1,2,2,3,3,4,4,4-nonafluorobutoxy)phenyl]pyridine-3-carboxamide hydrochloride](/img/structure/B6429735.png)

![2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B6429740.png)

![{[(2-methylphenyl)methyl]carbamoyl}methyl 2,4-difluorobenzoate](/img/structure/B6429765.png)

![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 3,4,5-trimethoxybenzoate](/img/structure/B6429772.png)